(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione
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Overview
Description
(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is a chemical compound belonging to the class of dihydropyrimidines. This compound is characterized by its pyrimidine ring structure, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. The presence of methyl groups at positions 1 and 5, along with the dihydropyrimidine core, gives this compound unique chemical and physical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of urea with β-ketoesters in the presence of a catalyst, such as an acid or base, to form the dihydropyrimidine ring. The reaction conditions, including temperature and solvent, can significantly influence the yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize optimized reaction conditions to maximize efficiency and minimize waste. The use of automated systems and advanced analytical techniques ensures consistent quality and high throughput.
Chemical Reactions Analysis
Types of Reactions
(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine derivatives.
Reduction: Reduction reactions can convert the compound into more saturated analogs.
Substitution: The methyl groups and hydrogen atoms on the pyrimidine ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenating agents, alkylating agents, and nucleophiles can be employed under various conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine-2,4-dione derivatives, while substitution reactions can introduce a wide range of functional groups onto the pyrimidine ring.
Scientific Research Applications
(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: It has potential therapeutic applications, including as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
- (5S,7R)-5-Aryl-7-methyl-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidin-7-ols
- 1-[(2R,5S)-5-(Hydroxymethyl)tetrahydro-2-furanyl]-5-methyl-2,4(1H,3H)-pyrimidinedione phosphate
- 2,4(1H,3H)-Pyrimidinedione, 5-fluoro-1-[(2R,5S)-2-(hydroxymethyl)-1,3-oxathiolan-5-yl]-
Uniqueness
(5S)-1,5-Dimethyldihydropyrimidine-2,4(1H,3H)-dione is unique due to its specific substitution pattern and stereochemistry. The presence of methyl groups at positions 1 and 5, along with the (5S) configuration, distinguishes it from other dihydropyrimidine derivatives. This unique structure contributes to its distinct chemical reactivity and biological activity.
Properties
CAS No. |
492442-59-8 |
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Molecular Formula |
C6H10N2O2 |
Molecular Weight |
142.16 g/mol |
IUPAC Name |
(5S)-1,5-dimethyl-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C6H10N2O2/c1-4-3-8(2)6(10)7-5(4)9/h4H,3H2,1-2H3,(H,7,9,10)/t4-/m0/s1 |
InChI Key |
KKMULICUOLXREQ-BYPYZUCNSA-N |
Isomeric SMILES |
C[C@H]1CN(C(=O)NC1=O)C |
Canonical SMILES |
CC1CN(C(=O)NC1=O)C |
Origin of Product |
United States |
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